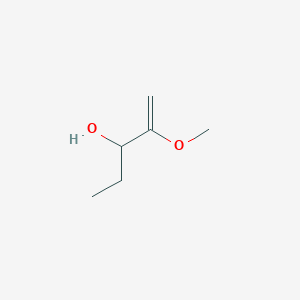
2-Methoxypent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypent-1-en-3-ol is an organic compound with the molecular formula C6H12O2 It is a member of the enol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxypent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-3-pentanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired enol as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methoxy-3-pentyn-1-ol using a palladium catalyst. This method is advantageous due to its high yield and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxypent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxypent-1-en-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-methoxypentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Methoxypent-1-en-3-one.
Reduction: 2-Methoxypentanol.
Substitution: 2-Methoxypent-1-en-3-yl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methoxypent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism by which 2-Methoxypent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxypentanol: Similar in structure but lacks the double bond.
2-Methoxypent-1-en-3-one: An oxidized form of 2-Methoxypent-1-en-3-ol.
2-Methoxypent-1-en-3-yl chloride: A substituted derivative with a chloride group.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
918944-45-3 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-methoxypent-1-en-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h6-7H,2,4H2,1,3H3 |
InChI-Schlüssel |
DFTUMDVKVQNPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















